2-Fluorobenzylzinc chloride

Vue d'ensemble

Description

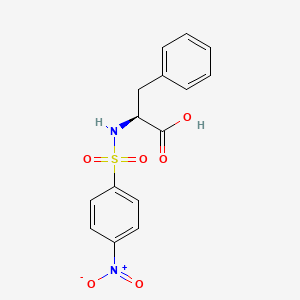

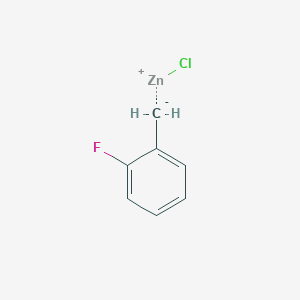

2-Fluorobenzylzinc chloride is a chemical compound with the molecular formula C7H6FClZn. It has a molecular weight of 209.97 . . It is usually in liquid form .

Physical And Chemical Properties Analysis

2-Fluorobenzylzinc chloride is a liquid at room temperature . It has a density of 0.97 g/mL at 25 °C . The compound is stored in a refrigerator and is shipped at room temperature .Applications De Recherche Scientifique

Radiation-Grafted Anion-Exchange Membranes

Vinylbenzyl chloride, closely related to 2-Fluorobenzylzinc chloride, has been used in the development of anion-exchange membranes suitable for low temperature direct methanol fuel cells (DMFCs) for portable applications. This involves radiation grafting onto fluoropolymer films and subsequent modifications to produce membranes with specific ion-exchange properties (Danks, Slade, & Varcoe, 2002).

Solvolysis of Benzyl Halides

Studies on solvolysis of benzyl halides, including compounds structurally similar to 2-Fluorobenzylzinc chloride, have been conducted. These studies provide insights into reaction mechanisms and rates in various solvents, contributing to a deeper understanding of organic reaction dynamics (Park, Rhu, Kyong, & Kevill, 2019).

Synthesis and Characterization of Benzimidazolium Salts

Chloro-/fluorobenzyl-substituted benzimidazolium salts have been synthesized for potential applications in inhibiting enzymes like α-glycosidase and acetylcholinesterase. These findings are relevant in the development of new drugs for diseases like Alzheimer's and diabetes (Bal et al., 2021).

Optical Sensing in PVC Membranes

Fluorophores such as N,N-dibenzyl-3,3',5,5'-tetramethylbenzidine, related to 2-Fluorobenzylzinc chloride, have been used in poly(vinyl chloride) (PVC) membranes for optical sensing of nitrophenols. This application is significant for environmental monitoring and detection of specific chemical compounds (Yang, Wang, Long, Chan, & Yang, 2002).

Bioanalytical Methods Involving 4-Fluorobenzyl Chloride

Bioanalytical methods using derivatives of 4-Fluorobenzyl chloride, similar to 2-Fluorobenzylzinc chloride, have been developed for determining unstable molecules in human plasma. This research is crucial in the field of pharmaceutical analysis and drug development (Yang, Wang, Bowen, Kratz, Cyronak, & Dunbar, 2005).

Dehydrogenation at Cationic N-heterocyclic Carbene Stabilized Centers

Research involving cationic N-heterocyclic carbene stabilized metal centers, related to 2-Fluorobenzylzinc chloride, has been conducted to understand the dehydrogenation of saturated CC and BN bonds. This study contributes to the field of organometallic chemistry and catalysis (Tang, Thompson, & Aldridge, 2010).

Fluoropolymer Anion Exchange Membranes for Fuel Cells

Vinylbenzyl chloride-based fluoropolymer anion exchange membranes, closely related to 2-Fluorobenzylzinc chloride,have been prepared for use in fuel cell systems, demonstrating high conductivity and good chemical stability. These membranes show potential for applications in alkaline direct methanol fuel cells (ADMFCs) (Zhang et al., 2012).

Catalytic Diboration of Olefins

Compounds similar to 2-Fluorobenzylzinc chloride, like Cp*Ir(NHC) complexes, have been used in the catalytic diboration of olefins. These complexes exhibit high efficiencies and chemoselectivities, contributing to advancements in organometallic chemistry and catalysis (Corberán et al., 2007).

Flow Cytometry in Phytotoxicity Studies

The use of flow cytometry with fluorochromes, like cyano-ditolyl tetrazolium chloride, enables the study of phytotoxic modes of action on algae. This methodology provides valuable insights into the interactions between environmental contaminants and algae (Adler, Schmitt‐Jansen, & Altenburger, 2007).

Displacement Studies in Corona Discharge

Research on 2-chloro-6-fluorotoluene, related to 2-Fluorobenzylzinc chloride, has revealed insights into displacement mechanisms in corona discharge. This is significant in understanding chemical reactions in plasma states and has applications in environmental and analytical chemistry (Chae, Lim, & Lee, 2016).

Molecular Structures of Halobenzoyl Chlorides

Gas electron diffraction studies of molecules like 2-fluorobenzoyl chloride provide insights into their molecular structures and conformational compositions. This research contributes to the fundamental understanding of molecular geometry and dynamics (Johansen, Dahl, & Hagen, 2013).

Photoregulated Drug Release from Gold Nanoparticles

The conjugation of drugs like 5-fluorouracil to gold nanoparticles through photocleavable o-nitrobenzyl linkages demonstrates a method for controlled drug release. This approach is significant in the development of targeted cancer therapies (Agasti et al., 2009).

Genetically Encoded Fluorescent Amino Acids

The development of genetically encoded fluorescent amino acids, such as dansylalanine, allows for the study of protein structure and dynamics. This is a crucial tool in biochemistry and cell biology research (Summerer et al., 2006).

Applications of Silver-NHC Complexes in Medicine

Silver-NHC complexes, related to 2-Fluorobenzylzinc chloride, have been explored for their antibacterial and antitumor properties. These findings are important in the development of new pharmaceuticals and treatments (Johnson, Southerland, & Youngs, 2017).

Removal of Fluoride from Drinking Water

The use of lanthanum impregnated cellulose, derived from biomass, for the removal of fluoride from drinking water is a significant development in environmental science. This method provides a potential solution for addressing fluorosis caused by high fluoride concentrations in water (Nagaraj, Sadasivuni, & Rajan, 2017).

Safety and Hazards

2-Fluorobenzylzinc chloride is classified as a dangerous substance. It is highly flammable and harmful if swallowed. It can cause skin and eye irritation, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

chlorozinc(1+);1-fluoro-2-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNYKKXFDVJFHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1F.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzylzinc chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.